molecular formula C25H29NO3 B1385615 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040689-64-2

2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385615
CAS No.: 1040689-64-2
M. Wt: 391.5 g/mol
InChI Key: VZSZBHDZMWFDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline can be compared with other similar compounds, such as:

    2-Butoxy-N-[3-(2-methoxyethoxy)benzyl]aniline: This compound has a methoxy group instead of a phenoxy group, which may affect its reactivity and biological activity.

    2-Butoxy-N-[3-(2-ethoxyethoxy)benzyl]aniline: This compound has an ethoxy group, which may also influence its chemical and biological properties.

Properties

IUPAC Name

2-butoxy-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-2-3-16-29-25-15-8-7-14-24(25)26-20-21-10-9-13-23(19-21)28-18-17-27-22-11-5-4-6-12-22/h4-15,19,26H,2-3,16-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSZBHDZMWFDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 3
Reactant of Route 3
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 4
Reactant of Route 4
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 5
Reactant of Route 5
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 6
Reactant of Route 6
2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.